molecular formula C18H18N2OS B2912103 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide CAS No. 415938-05-5

2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide

Cat. No. B2912103
CAS RN: 415938-05-5
M. Wt: 310.42
InChI Key: JXUWBUJQYHEUDJ-UHFFFAOYSA-N
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Description

“2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The compound has a linear formula of C22H18N2S .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “this compound”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzothiazole moiety . The benzothiazole moiety is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can participate in three-component reactions with o-iodoanilines or electron-rich aromatic amines . They can also undergo condensation reactions with 2-aminothiophenol and aldehydes .

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide in lab experiments is its ability to selectively target specific enzymes and receptors in the body, making it a useful tool for studying the mechanisms of various diseases. However, this compound can also have off-target effects, which can complicate the interpretation of experimental results. Additionally, the synthesis of this compound can be complex and time-consuming, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the synthesis of this compound could be optimized to make it more accessible for research purposes.

Synthesis Methods

2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide can be synthesized through a multistep process involving the reaction of 2-aminobenzothiazole with 4-bromo-3-methylbenzaldehyde, followed by reduction and acylation. The final product is obtained through recrystallization and purification.

Scientific Research Applications

2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide has shown potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-11(2)17(21)19-14-7-5-13(6-8-14)18-20-15-9-4-12(3)10-16(15)22-18/h4-11H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUWBUJQYHEUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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